DS-7423 -

DS-7423

Catalog Number: EVT-266572
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor DS-7423 inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.
Overview

DS-7423 is a novel small-molecule compound developed by Daiichi Sankyo, primarily known for its role as a dual inhibitor of phosphatidylinositol-3-kinase and mammalian target of rapamycin pathways. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, targeting various cancers such as ovarian clear cell adenocarcinoma and glioblastoma. The compound is currently undergoing clinical trials, demonstrating promising antitumor activity and a mechanism of inducing apoptosis in cancer cells.

Source

DS-7423 was developed by Daiichi Sankyo, a pharmaceutical company based in Japan. The compound's synthesis and characterization have been documented in various scientific publications, emphasizing its efficacy in preclinical studies and ongoing clinical trials.

Classification

DS-7423 is classified as a dual inhibitor of the phosphatidylinositol-3-kinase and mammalian target of rapamycin pathways, which are critical in regulating cellular growth, proliferation, and survival. It specifically targets class I phosphatidylinositol-3-kinase isoforms with a notable preference for p110α.

Synthesis Analysis

Methods

The synthesis of DS-7423 involves several chemical reactions that form its core structure followed by functionalization to enhance its inhibitory properties. Although specific synthetic routes are not extensively detailed in the literature, it typically includes:

  1. Formation of Core Structure: Initial reactions to establish the fundamental framework of the molecule.
  2. Functionalization: Subsequent modifications to introduce necessary functional groups that confer biological activity.

Technical Details

The industrial production methods focus on optimizing these synthetic routes to achieve high yield and purity. Common reagents used in the synthesis include various organic solvents and catalysts that facilitate the desired transformations.

Molecular Structure Analysis

Structure

The molecular structure of DS-7423 can be represented using both canonical and isomeric SMILES notation:

  • Isomeric SMILES: C[C@@H]1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N
  • Canonical SMILES: CC1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N

This structure indicates multiple functional groups that contribute to its biological activity.

Data

Key structural data includes molecular weight, which is approximately 500 Da, and specific stereochemical configurations that are crucial for its interaction with biological targets.

Chemical Reactions Analysis

Reactions

DS-7423 undergoes several significant chemical reactions:

  1. Oxidation: Involves the addition of oxygen or removal of hydrogen using oxidizing agents.
  2. Reduction: Involves the addition of hydrogen or removal of oxygen using reducing agents.
  3. Substitution: Involves replacing one functional group with another through nucleophilic or electrophilic mechanisms.

Technical Details

Common reagents include:

  • Oxidizing Agents: Hydrogen peroxide
  • Reducing Agents: Sodium borohydride
  • Nucleophiles: Sodium azide

The outcomes of these reactions depend on specific conditions such as temperature, pressure, and concentration of reactants.

Mechanism of Action

DS-7423 exerts its pharmacological effects primarily by inhibiting the phosphatidylinositol-3-kinase/mammalian target of rapamycin signaling pathway. This inhibition disrupts cellular processes critical for tumor growth and survival.

Process

  1. Inhibition of Signaling Pathways: DS-7423 inhibits all class I phosphatidylinositol-3-kinase isoforms with greater potency against p110α.
  2. Induction of Apoptosis: The compound increases expression levels of TP53 (also known as p53), leading to apoptosis in cancer cells by upregulating TP53 target genes such as TP53AIP1 and PUMA.

Data

In vitro studies show that DS-7423 has an IC50 value less than 200 nM against class I phosphatidylinositol-3-kinase isoforms, indicating high potency.

Physical and Chemical Properties Analysis

Physical Properties

DS-7423 is characterized by:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 500 Da
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structure and purity.

Applications

DS-7423 has several scientific applications:

  1. Cancer Research: Used as a tool compound to study the inhibition mechanisms related to phosphatidylinositol-3-kinase/mammalian target of rapamycin signaling pathways.
  2. Therapeutic Development: Investigated for potential use in treating various cancers, particularly those characterized by aberrant activation of the phosphatidylinositol-3-kinase/mammalian target of rapamycin pathway.
  3. Combination Therapies: Research indicates enhanced efficacy when used in conjunction with other chemotherapeutic agents like temozolomide.
Molecular Mechanisms of Action

Dual Inhibition of PI3K/mTOR Signaling Pathways

DS-7423 is an orally bioavailable small-molecule inhibitor that concurrently targets Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This dual inhibition disrupts the PI3K/AKT/mTOR axis—a signaling cascade frequently hyperactivated in cancers due to mutations in PIK3CA, PTEN, or upstream receptors. DS-7423 exhibits nanomolar inhibitory potency against PI3Kα (IC₅₀ = 15.6 nM) and mTOR (IC₅₀ = 34.9 nM). It also inhibits other Class I PI3K isoforms with lower affinity: PI3Kβ (IC₅₀ = 1,143 nM), PI3Kγ (IC₅₀ = 249 nM), and PI3Kδ (IC₅₀ = 262 nM) [1] [4] [6]. By binding the ATP-binding cleft of both kinases, DS-7423 blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃) by PI3K and prevents mTOR-mediated phosphorylation of downstream effectors [9]. This coordinated inhibition circumvents compensatory signaling often observed with single-node inhibitors.

Table 1: Kinase Inhibition Profile of DS-7423

TargetIC₅₀ (nM)Primary Role in Signaling
PI3Kα15.6PIP₃ production, AKT activation
mTOR34.9S6K/4E-BP1 phosphorylation
PI3Kγ249Immune cell signaling
PI3Kδ262B-cell development
PI3Kβ1,143PTEN-deficient contexts

Structural Determinants of Kinase Selectivity and Binding Affinity

The molecular structure of DS-7423 (C₂₂H₂₇F₃N₁₀O₂; MW 520.51 Da) enables its isoform selectivity. Key features include:

  • A morpholino pyrimidine core that occupies the ATP-binding site of PI3Kα, forming hydrogen bonds with conserved valine and methionine residues [4] [6].
  • A (R)-configured chiral center at the methylpiperazine moiety, critical for optimal orientation within the kinase cleft [10].
  • Trifluoroethyl and aminopyrimidine groups that enhance hydrophobic interactions with PI3Kα’s affinity pocket while sterically hindering binding to less complementary isoforms like PI3Kβ [2] [6].

Biochemical screens against 227 kinases confirmed high selectivity, with significant off-target inhibition only observed against MLK1 and NEK2 kinases [1] [9]. This selectivity profile minimizes unintended signaling disruptions.

Modulation of Downstream Effectors (AKT, S6K, 4E-BP1)

DS-7423 suppresses phosphorylation of key effectors in the PI3K/mTOR pathway:

  • AKT: Reduces phosphorylation at Ser473 (mTORC2 site) and Thr308 (PDK1 site) by >80% at 200 nM in glioma and ovarian cancer cells [1] [9].
  • S6 Ribosomal Protein (S6RP): Inhibits mTORC1-mediated phosphorylation at Ser235/236 and Ser240/244, disrupting ribosome biogenesis [1].
  • 4E-BP1: Blocks phosphorylation at Thr37/46, preventing eukaryotic initiation factor 4E (eIF4E) release and cap-dependent translation [7] [9].

Table 2: Downstream Signaling Modulation by DS-7423 (200 nM, 8–24 hr treatment)

EffectorPhosphorylation SiteReduction (%)Functional Consequence
AKTSer47380–90Impaired cell survival signaling
S6RPSer240/24475–85Inhibited protein synthesis
4E-BP1Thr37/4670–80Suppressed translation initiation
FOXO1/3aThr24/Thr3260–70Nuclear translocation of FOXOs

Concomitant dephosphorylation of FOXO transcription factors promotes their nuclear translocation, activating pro-apoptotic genes like BIM and PUMA [1].

Role in Disrupting Oncogenic Feedback Loops (e.g., TP53-Mediated Apoptosis)

A pivotal mechanism of DS-7423 involves stabilizing wild-type TP53 to trigger apoptosis. In ovarian clear cell adenocarcinoma (OCCA) models:

  • DS-7423 suppresses MDM2 phosphorylation at Ser166, preventing TP53 ubiquitination and degradation [1] [7].
  • This increases TP53 phosphorylation at Ser46, a marker for apoptotic activation, and upregulates TP53 targets PUMA and TP53AIP1 (3.5-fold induction at 39 nM) [1] [7].
  • Apoptosis is significantly higher in TP53 wild-type OCCA cells (6/9 cell lines) versus TP53-mutant lines (0/3 responsive) [1] [7].

In PTEN wild-type prostate cancer, however, compensatory upregulation of HER2-PSMA/mGluR1 loops confers resistance. Combining DS-7423 with HER2 or mGluR1 inhibitors disrupts this feedback, restoring efficacy [3]. This highlights context-dependent mechanisms for overcoming oncogenic adaptations.

Properties

Product Name

DS-7423

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

DS7423; DS 7423; DS-7423

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.